molecular formula C8H4BrF5 B1524060 1-Bromo-3-(pentafluoroethyl)benzene CAS No. 18739-03-2

1-Bromo-3-(pentafluoroethyl)benzene

Cat. No.: B1524060
CAS No.: 18739-03-2
M. Wt: 275.01 g/mol
InChI Key: VNDBRXJSZAABBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(pentafluoroethyl)benzene is an organobromine compound with the molecular formula C8H4BrF5. It consists of a benzene ring substituted with a bromine atom and a pentafluoroethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(pentafluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(pentafluoroethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(pentafluoroethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, leading to further substitution on the aromatic ring.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Electrophiles like nitronium ion (NO2+) or sulfonyl chloride (SO2Cl) in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of 3-(pentafluoroethyl)phenol, 3-(pentafluoroethyl)aniline, etc.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other substituted derivatives of this compound.

    Reduction: Formation of 3-(pentafluoroethyl)benzene.

Scientific Research Applications

1-Bromo-3-(pentafluoroethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug discovery.

    Environmental Chemistry: Studied for its behavior and fate in the environment, particularly in the context of fluorinated organic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(pentafluoroethyl)benzene in chemical reactions typically involves the activation of the bromine atom or the aromatic ring. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In electrophilic aromatic substitution, the electron-rich benzene ring interacts with electrophiles, leading to substitution at specific positions on the ring.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    1-Bromo-4-(pentafluoroethyl)benzene: Similar structure but with the pentafluoroethyl group in the para position.

    1-Chloro-3-(pentafluoroethyl)benzene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

1-Bromo-3-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties compared to other fluorinated benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas where such properties are desired.

Properties

IUPAC Name

1-bromo-3-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDBRXJSZAABBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00711088
Record name 1-Bromo-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18739-03-2
Record name 1-Bromo-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-(pentafluoroethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(pentafluoroethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(pentafluoroethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-(pentafluoroethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-(pentafluoroethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-(pentafluoroethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-(pentafluoroethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.